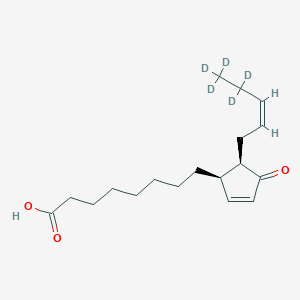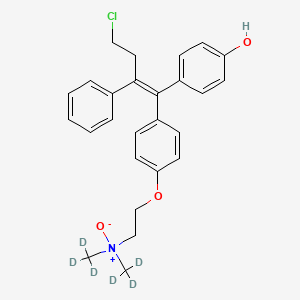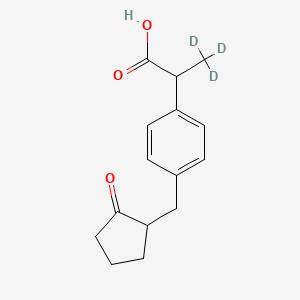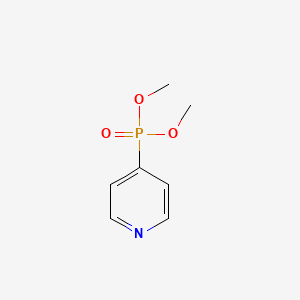
Bis(5-acetylamino-4-methyl-1,3,4-thiadiazole-2-sulfonyl)amine-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(5-acetylamino-4-methyl-1,3,4-thiadiazole-2-sulfonyl)amine-d6 is a labeled analogue of Bis(5-acetylamino-4-methyl-1,3,4-thiadiazole-2-sulfonyl)amine. This compound is an impurity and a dimer of Methazolamide. It is used in various scientific research applications, particularly in the fields of chemistry, biology, and environmental studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(5-acetylamino-4-methyl-1,3,4-thiadiazole-2-sulfonyl)amine-d6 involves the incorporation of deuterium atoms into the molecular structure. This is typically achieved through the use of deuterated reagents and solvents. The reaction conditions often include controlled temperatures and pressures to ensure the proper incorporation of deuterium.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes rigorous quality control measures to maintain the deuterium labeling and overall chemical integrity.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(5-acetylamino-4-methyl-1,3,4-thiadiazole-2-sulfonyl)amine-d6 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.
Applications De Recherche Scientifique
Bis(5-acetylamino-4-methyl-1,3,4-thiadiazole-2-sulfonyl)amine-d6 is used in a variety of scientific research applications:
Chemistry: It serves as a chemical reference for identification, qualitative, and quantitative analysis.
Biology: It is used in metabolic research to study pathways in vivo safely.
Medicine: It is employed in clinical diagnostics for imaging, diagnosis, and newborn screening.
Industry: It is used as an environmental pollutant standard for detecting air, water, soil, sediment, and food contaminants.
Mécanisme D'action
The mechanism of action of Bis(5-acetylamino-4-methyl-1,3,4-thiadiazole-2-sulfonyl)amine-d6 involves its interaction with specific molecular targets and pathways. The deuterium labeling allows researchers to trace the compound’s metabolic pathways and understand its effects at a molecular level. This helps in studying the compound’s behavior in various biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(5-acetylamino-4-methyl-1,3,4-thiadiazole-2-sulfonyl)amine: The non-deuterated analogue.
Methazolamide: A related compound from which the dimer is derived.
Uniqueness
The uniqueness of Bis(5-acetylamino-4-methyl-1,3,4-thiadiazole-2-sulfonyl)amine-d6 lies in its deuterium labeling, which provides distinct advantages in research applications. The deuterium atoms allow for more precise tracking and analysis in metabolic studies, making it a valuable tool in scientific research.
Propriétés
Formule moléculaire |
C10H13N7O6S4 |
|---|---|
Poids moléculaire |
461.6 g/mol |
Nom IUPAC |
N-[5-[[5-acetylimino-4-(trideuteriomethyl)-1,3,4-thiadiazol-2-yl]sulfonylsulfamoyl]-3-(trideuteriomethyl)-1,3,4-thiadiazol-2-ylidene]acetamide |
InChI |
InChI=1S/C10H13N7O6S4/c1-5(18)11-7-16(3)13-9(24-7)26(20,21)15-27(22,23)10-14-17(4)8(25-10)12-6(2)19/h15H,1-4H3/i3D3,4D3 |
Clé InChI |
CHHLBBADVHNISM-LIJFRPJRSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N1C(=NC(=O)C)SC(=N1)S(=O)(=O)NS(=O)(=O)C2=NN(C(=NC(=O)C)S2)C([2H])([2H])[2H] |
SMILES canonique |
CC(=O)N=C1N(N=C(S1)S(=O)(=O)NS(=O)(=O)C2=NN(C(=NC(=O)C)S2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 3-hydroxy-2-[[(2S)-1-hydroxypropan-2-yl]iminomethyl]-3-(2,3,4-trifluorophenyl)prop-2-enoate](/img/structure/B13842678.png)


![[4-(4-Piperidin-1-ylpiperidin-1-yl)phenyl]methanamine](/img/structure/B13842716.png)


![2-(methoxymethyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B13842748.png)







